molecular formula C13H14O3 B12528932 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one CAS No. 653597-72-9

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one

Cat. No.: B12528932
CAS No.: 653597-72-9
M. Wt: 218.25 g/mol
InChI Key: LVRJXZKFLHMXRP-JTQLQIEISA-N
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Description

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one typically involves the condensation of a suitable benzopyran precursor with a hydroxybutyl group. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 2-hydroxybenzaldehyde and 2-butanol under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The compound is known to modulate various signaling pathways, including those involved in oxidative stress and inflammation. It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is unique due to its specific combination of a benzopyran core with a hydroxybutyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

653597-72-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(2S)-2-hydroxybutyl]isochromen-1-one

InChI

InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1

InChI Key

LVRJXZKFLHMXRP-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CC1=CC2=CC=CC=C2C(=O)O1)O

Canonical SMILES

CCC(CC1=CC2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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